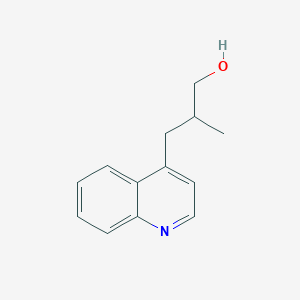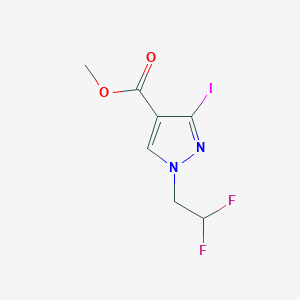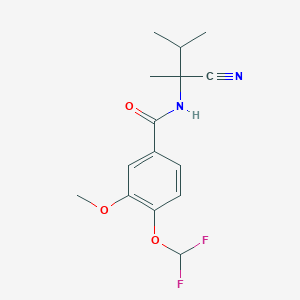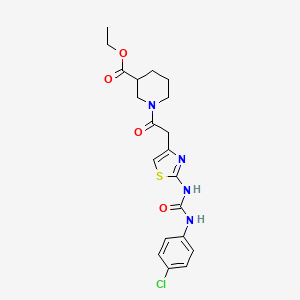
乙酸1-(2-(2-(3-(4-氯苯基)脲基)噻唑-4-基)乙酰)哌啶-3-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C20H23ClN4O4S and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate”:
Pharmacological Research
Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate has shown potential in pharmacological research due to its unique chemical structure. It can be used as a lead compound in the development of new drugs targeting various diseases. Its structural components suggest it may interact with specific biological targets, making it a candidate for further investigation in drug discovery and development .
Cancer Research
This compound has potential applications in cancer research. The presence of the thiazole and urea groups in its structure suggests it could inhibit certain enzymes or pathways involved in cancer cell proliferation. Researchers are exploring its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Studies
Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate is being studied for its antimicrobial properties. The thiazole ring is known for its antimicrobial activity, and this compound could be effective against a range of bacterial and fungal pathogens. It is being tested for its ability to disrupt microbial cell walls and inhibit growth .
Neuroprotective Agents
Research is being conducted to evaluate this compound as a neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural pathways makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies are focusing on its potential to protect neurons from oxidative stress and inflammation .
Anti-inflammatory Applications
The compound is also being investigated for its anti-inflammatory properties. The presence of the piperidine and urea groups suggests it could modulate inflammatory pathways, making it useful in treating conditions like arthritis and other inflammatory diseases. Researchers are examining its ability to reduce inflammation and pain in preclinical models .
Enzyme Inhibition Studies
Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate is being studied for its potential as an enzyme inhibitor. Its structure allows it to bind to specific enzymes, inhibiting their activity. This application is particularly relevant in the study of metabolic disorders and other diseases where enzyme regulation is crucial .
Material Science
Beyond biological applications, this compound is being explored in material science. Its unique chemical properties make it a candidate for developing new materials with specific characteristics, such as improved conductivity or stability. Researchers are investigating its potential in creating advanced polymers and other materials .
Coordination Chemistry
In coordination chemistry, this compound is being studied for its ability to form complexes with metals. These complexes can have various applications, including catalysis and the development of new materials. The compound’s structure allows it to act as a ligand, coordinating with metal ions to form stable complexes .
属性
IUPAC Name |
ethyl 1-[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S/c1-2-29-18(27)13-4-3-9-25(11-13)17(26)10-16-12-30-20(23-16)24-19(28)22-15-7-5-14(21)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3,(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOJUBZNIPMDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2838110.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2838119.png)

![Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2838121.png)
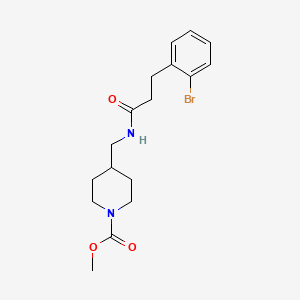
![7-Methoxy-2-methyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde](/img/structure/B2838123.png)

![benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate](/img/structure/B2838128.png)
